molecular formula C12H13NO B362610 1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one CAS No. 41058-67-7

1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-2'-one

Cat. No.: B362610
CAS No.: 41058-67-7
M. Wt: 187.24g/mol
InChI Key: WFPNMCKAQLBEMD-UHFFFAOYSA-N
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Description

1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-2’-one is a spirocyclic compound characterized by a unique structure where a cyclopentane ring is fused to an indole moiety through a spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’,2’-dihydrospiro[cyclopentane-1,3’-indole]-2’-one typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction, where a cyclopentane derivative reacts with an indole derivative under specific conditions to form the spirocyclic structure . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions: 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-2’-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the spirocyclic structure into more saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxindole derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .

Scientific Research Applications

1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-2’-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1’,2’-dihydrospiro[cyclopentane-1,3’-indole]-2’-one involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or interaction with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Spiro[cyclopentane-1,3’-indoline]-7’-carboxylic acid
  • Spiro[cyclopentane-1,3’-indole]-7’-carboxylic acid

Comparison: 1’,2’-Dihydrospiro[cyclopentane-1,3’-indole]-2’-one is unique due to its specific spirocyclic structure and the presence of both cyclopentane and indole moieties. Compared to similar compounds, it offers distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

spiro[1H-indole-3,1'-cyclopentane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-11-12(7-3-4-8-12)9-5-1-2-6-10(9)13-11/h1-2,5-6H,3-4,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPNMCKAQLBEMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41058-67-7
Record name 1',2'-dihydrospiro[cyclopentane-1,3'-indole]-2'-one
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

To a −25° C. solution of oxindole (2.0 g, 15.0 mmol) in 40 (cm3) of anhydrous THF under N2 was added n-butyllithium (1.6 M in hexanes, 19.7 cm3, 31.5 mmol) drop-wise. To the resulting milky solution was added N,N,N′,N′-tetramethylethylenediamine (4.75 cm3, 31.5 mmol). After 30 min. a solution of 1,4-diiodobutane (21.9 g, 70.6 mmol) in THF (3 cm3) was added and the reaction mixture was allowed to warm to RT and stirred for 14 h. The reaction mixture was poured into water, extracted with EtOAc (×2), then the combined organic layers were washed with dil. HCl (pH 1), water (×2), dried (MgSO4) and evaporated. The residue was purified by column chromatography (SiO2, EtOAc: hexane 1:4) to afford the subtitled compound (1.4 g, 7.5 mmol, 50%) as a tan solid: 1H NMR (CDCl3) δ 1.8–2.2 (m, 8H), 6.94 (dd, J=7.5, 1.0 Hz, 1H), 7.01 (dd, J=7.5, 1.0 Hz, 1H), 7.14–7.25 (m, 2H), 9.30 (br s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
19.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.75 mL
Type
reactant
Reaction Step Two
Quantity
21.9 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
50%

Synthesis routes and methods II

Procedure details

To a −25° C. solution of oxindole (2.0 g, 15.0 mmol) in 40 (cm3) of anhydrous THF under N2 was added n-butyllithium (1.6 M in hexanes, 19.7 cm3, 31.5 mmol) drop-wise. To the resulting milky solution was added N,N,N,N′N′-tetramethylethylenediamine (4.75 cm3, 31.5 mmol). After 30 min. a solution of 1,4-diiodobutane (21.9 g, 70.6 mmol) in THF (3 cm3) was added and the reaction mixture was allowed to warm to RT and stirred for 14 h. The reaction mixture was poured into water, extracted with EtOAc (×2), the combined organic layers were washed with dilute HCl (pH 1) and water (×2), dried (MgSO4) and evaporated. The residue was purified by column chromatography (SiO2, EtOAc: hexane 1:4) to afford the subtitled compound (1.4 g, 7.5 mmol, 50%) as a tan solid: 1H NMR (CDCl3) δ1.8-2.2 (m, 8H), 6.94 (dd, J=7.5, 1.0 Hz, 1H), 7.01 (dd, J7.5, 1.0Hz, 1H), 7.14-7.25 (m, 2H), 9.30 (br s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
19.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
N,N,N,N′N′-tetramethylethylenediamine
Quantity
4.75 mL
Type
reactant
Reaction Step Two
Quantity
21.9 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
50%

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